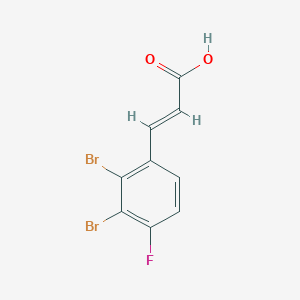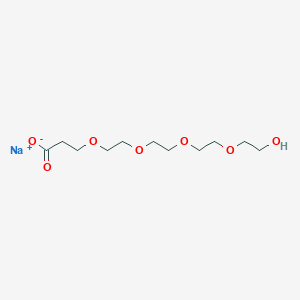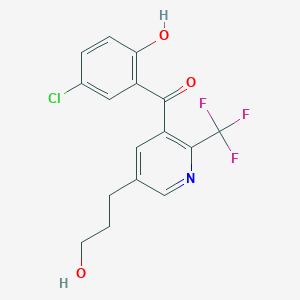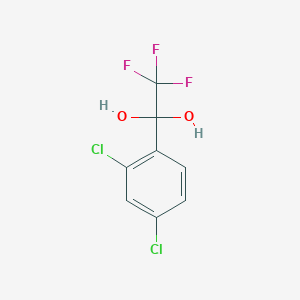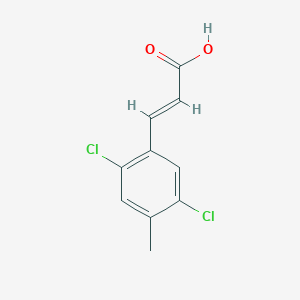
4'-Bromo-2,3-difluoro-2'-methylbiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Bromo-2,3-difluoro-2'-methylbiphenyl is an organic compound with the molecular formula C13H9BrF2. It is a derivative of biphenyl, featuring bromine and fluorine atoms on the benzene rings, and a methyl group on the second carbon of the biphenyl structure. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Bromo-2,3-difluoro-2'-methylbiphenyl typically involves the following steps:
Bromination: The starting material, 2,3-difluorobiphenyl, undergoes bromination to introduce the bromine atom at the 4' position.
Methylation: The brominated compound is then methylated to introduce the methyl group at the 2' position.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 4'-Bromo-2,3-difluoro-2'-methylbiphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed for substitution reactions.
Major Products Formed:
Oxidation: this compound-4'-carboxylic acid
Reduction: this compound-4'-ol
Substitution: 4'-Hydroxy-2,3-difluoro-2'-methylbiphenyl
Aplicaciones Científicas De Investigación
4'-Bromo-2,3-difluoro-2'-methylbiphenyl is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 4'-Bromo-2,3-difluoro-2'-methylbiphenyl exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparación Con Compuestos Similares
4'-Bromo-2,3-difluoro-2'-methylbiphenyl is compared with other similar compounds, such as:
4-Bromo-2,3-difluorobiphenyl: Lacks the methyl group at the 2' position.
2,3-Difluoro-2'-methylbiphenyl: Lacks the bromine atom at the 4' position.
4-Bromo-2,3-difluoro-2-methylbenzene: A monobiphenyl derivative with a single benzene ring.
Uniqueness: The presence of both bromine and fluorine atoms on the biphenyl structure, along with the methyl group, gives this compound unique chemical and physical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Propiedades
Fórmula molecular |
C13H9BrF2 |
|---|---|
Peso molecular |
283.11 g/mol |
Nombre IUPAC |
1-(4-bromo-2-methylphenyl)-2,3-difluorobenzene |
InChI |
InChI=1S/C13H9BrF2/c1-8-7-9(14)5-6-10(8)11-3-2-4-12(15)13(11)16/h2-7H,1H3 |
Clave InChI |
CRFDKKZSSCHEJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)C2=C(C(=CC=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-(1H,1'H-[2,2'-Biimidazole]-1,1'-diyl)dibenzoic acid](/img/structure/B15340821.png)


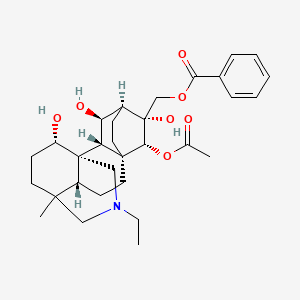
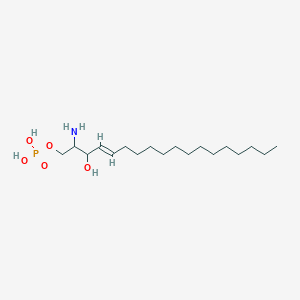

![(1r,4s,5s)-Rel-5-acetyl-1-boc-2-azabicyclo[2.1.1]hexane](/img/structure/B15340849.png)

